molecular formula C20H21F2NO3S B2534101 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1705759-93-8

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2534101
CAS No.: 1705759-93-8
M. Wt: 393.45
InChI Key: GACKWYUCXFZWMZ-UHFFFAOYSA-N
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Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that features a thiazepane ring, a difluorophenyl group, and a methoxyphenoxy group. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazepane Ring: This could involve the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: This step might involve the use of a difluorophenyl halide and a suitable base to facilitate nucleophilic substitution.

    Attachment of the Methoxyphenoxy Group: This could be achieved through etherification reactions using a methoxyphenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Possibly reducing the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potentially as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-hydroxyphenoxy)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its analogs.

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO3S/c1-25-17-4-2-3-5-18(17)26-13-20(24)23-9-8-19(27-11-10-23)15-12-14(21)6-7-16(15)22/h2-7,12,19H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACKWYUCXFZWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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